molecular formula C8H7BrN4O B1405553 3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide CAS No. 1427460-82-9

3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide

Cat. No.: B1405553
CAS No.: 1427460-82-9
M. Wt: 255.07 g/mol
InChI Key: RDDPPYAFZKDHNQ-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is characterized by a fused bicyclic system comprising an imidazole ring fused to a pyridine ring in a [1,2-a] configuration. The compound adopts a planar configuration due to the aromatic nature of both ring systems, with the bromine substituent occupying the 3-position of the imidazole ring and the carbohydrazide group extending from the 7-position of the pyridine ring. This substitution pattern creates distinct electronic and steric properties that influence the compound's chemical behavior and potential biological activities.

The crystallographic data available for related imidazopyridine derivatives provides insight into the structural characteristics of this compound family. Studies on similar brominated imidazopyridine compounds have demonstrated that these molecules typically adopt planar conformations with specific intermolecular interactions governing their crystal packing arrangements. The presence of the carbohydrazide functional group introduces additional hydrogen bonding capabilities through the hydrazide nitrogen atoms, which significantly influences the solid-state structure and intermolecular interactions.

The compound is registered under Chemical Abstracts Service number 1427460-82-9, confirming its unique chemical identity within the broader family of imidazopyridine derivatives. The spatial arrangement of substituents creates a molecule with distinct chemical properties, where the electron-withdrawing bromine atom at position 3 and the electron-donating carbohydrazide group at position 7 establish a unique electronic distribution across the bicyclic framework.

Spectroscopic Profiling (Infrared Spectroscopy, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of this compound reveals distinctive features that confirm its structural identity and provide detailed information about functional group arrangements. Infrared spectroscopy analysis of related imidazopyridine carbohydrazide compounds demonstrates characteristic absorption patterns that can be extrapolated to this specific derivative. The carbohydrazide functional group typically exhibits nitrogen-hydrogen stretching vibrations in the range of 3500-3300 reciprocal centimeters, corresponding to the primary and secondary amine functionalities within the hydrazide moiety.

Additional infrared spectroscopic features include carbon-nitrogen stretching vibrations of the imidazole ring system appearing near 1370 and 1200 reciprocal centimeters, which are characteristic of the heterocyclic framework. The aromatic carbon-hydrogen stretching vibrations from the pyridine ring system appear near 3100 reciprocal centimeters, while the corresponding carbon-carbon stretching and carbon-hydrogen bending vibrations manifest at approximately 1600, 1450, and 750 reciprocal centimeters respectively.

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shift patterns. The aromatic protons of the imidazopyridine core system exhibit distinct chemical shifts in the downfield region, typically between 7.0 and 8.5 parts per million in proton nuclear magnetic resonance spectra. The carbohydrazide protons appear as exchangeable signals, often observed in deuterium oxide exchange experiments to confirm their identity.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 255.07, corresponding to the molecular formula C8H7BrN4O. The characteristic bromine isotope pattern provides additional confirmation of the halogen substituent, with the molecular ion cluster showing the expected intensity ratio for monobrominated compounds.

Comparative Analysis with Analogous Imidazopyridine Hydrazides

Comparative structural analysis reveals significant relationships between this compound and other imidazopyridine hydrazide derivatives. The 2-carbohydrazide isomer, 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide, shares the same molecular formula C8H7BrN4O and molecular weight of 255.07 grams per mole, but differs in the position of the carbohydrazide substituent. This positional isomerism significantly affects the electronic distribution and potential biological activities of these compounds.

Analysis of the 6-bromoimidazo[1,2-a]pyridine-3-carbohydrazide derivative demonstrates how positional changes in both the bromine and carbohydrazide substituents influence molecular properties. This compound maintains the same core structure but exhibits different substitution patterns that affect its chemical reactivity and potential applications in pharmaceutical research.

The following table summarizes the structural comparison of key imidazopyridine carbohydrazide derivatives:

Compound Molecular Formula Molecular Weight Bromine Position Carbohydrazide Position Chemical Abstracts Service Number
This compound C8H7BrN4O 255.07 3 7 1427460-82-9
3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide C8H7BrN4O 255.07 3 2 1355170-89-6
6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide C8H7BrN4O 255.07 6 3 474709-32-5

The electronic effects of substituent positioning create distinct chemical environments that influence the compounds' reactivity patterns. The 7-position carbohydrazide in the target compound places the functional group in a meta-relationship to the ring fusion, while the 2-position variant creates an ortho-relationship that may enhance intramolecular interactions. These structural differences have implications for hydrogen bonding patterns, crystal packing arrangements, and potential biological target interactions.

Furthermore, synthetic accessibility varies among these isomers, with different synthetic routes required to achieve the specific substitution patterns. The preparation methods for related compounds involve cyclization reactions between appropriately substituted aminopyridine precursors and suitable carbonyl-containing reagents, with the regioselectivity of these reactions determining the final substitution pattern.

Properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridine-7-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O/c9-6-4-11-7-3-5(8(14)12-10)1-2-13(6)7/h1-4H,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDPPYAFZKDHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2Br)C=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601182089
Record name Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-bromo-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427460-82-9
Record name Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-bromo-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-bromo-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazination of Carboxylic Acids

The most direct method to synthesize 3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide is through the reaction of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid with hydrazine. This reaction typically involves the use of coupling agents or direct hydrazination under mild conditions.

Reaction Conditions:

  • Reagents: Hydrazine hydrate, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) as coupling agents.
  • Solvents: DMF (N,N-dimethylformamide), DCM (dichloromethane), or ethanol.
  • Temperature: Room temperature to 50°C.

Microwave-Assisted Synthesis

Microwave-assisted reactions can enhance reaction rates and yields. This method involves using a microwave reactor to facilitate the hydrazination reaction under solvent-free conditions or with minimal solvent.

Reaction Conditions:

  • Reagents: Hydrazine hydrate.
  • Solvents: Optional, but can use a minimal amount of DMF or ethanol.
  • Temperature: Controlled by microwave power (e.g., 100 W).
  • Time: Typically 5-15 minutes.

Analysis of Reaction Conditions

Method Reagents Solvents Temperature (°C) Time Yield
Conventional Hydrazination Hydrazine hydrate, EDCI/DCC DMF, DCM, Ethanol 20-50 Several hours 70-90%
Microwave-Assisted Hydrazine hydrate Minimal or solvent-free Controlled by microwave 5-15 minutes 80-95%

Mechanistic Insights

The hydrazination reaction proceeds through the activation of the carboxylic acid group, typically facilitated by coupling agents like EDCI or DCC. In the absence of these agents, direct reaction with hydrazine can occur under acidic conditions or with the assistance of microwave irradiation.

Characterization Techniques

To confirm the structure of This compound , the following techniques are recommended:

Chemical Reactions Analysis

Types of Reactions

3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The carbohydrazide group can participate in redox reactions.

    Cyclization: The compound can form additional ring structures through cyclization reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like TBHP or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Research has shown that imidazo[1,2-a]pyridine derivatives possess notable antimicrobial properties. For instance, a study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides and evaluated their effectiveness against Mycobacterium tuberculosis (Mtb). Compounds derived from this scaffold exhibited minimum inhibitory concentrations (MICs) as low as 0.006 μM against drug-resistant strains of Mtb, indicating strong potential as anti-tuberculosis agents .

1.2 Anticancer Properties
Imidazo[1,2-a]pyridine derivatives have also been investigated for their anticancer properties. The structure-activity relationship (SAR) studies of these compounds reveal that modifications can enhance their efficacy against various cancer cell lines. For example, certain analogues have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro .

Case Studies

3.1 Tuberculosis Research
In a significant case study, a series of imidazo[1,2-a]pyridine derivatives were evaluated for their anti-tuberculosis activity against both replicating and drug-resistant strains of Mtb. The study highlighted that certain compounds not only surpassed existing clinical candidates but also demonstrated favorable pharmacokinetics in animal models, thereby warranting further clinical investigation .

3.2 Cancer Cell Line Studies
Another study focused on the anticancer potential of various imidazo[1,2-a]pyridine derivatives against human cancer cell lines. The findings indicated that specific modifications to the imidazo scaffold could enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells, suggesting a pathway for developing targeted cancer therapies .

Data Summary Table

Application AreaCompound TypeKey Findings
Antimicrobial ActivityImidazo[1,2-a]pyridine derivativesMICs as low as 0.006 μM against Mtb
Anticancer PropertiesVarious analoguesEnhanced cytotoxicity in cancer cell lines
Synthesis MethodChemodivergent synthesisHigh yields from α-bromoketones and 2-aminopyridine
One-Pot ReactionsTandem cyclization/brominationEfficient synthesis under mild conditions

Mechanism of Action

The mechanism of action of 3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbohydrazide group play crucial roles in these interactions, potentially leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituents Molecular Formula Key Features Reference
3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide Br (C3), carbohydrazide (C7) C₈H₆BrN₅O Electrophilic bromine for cross-coupling; carbohydrazide for hydrazone synthesis
5-Amino-7-(3-chlorophenyl)-imidazo[1,2-a]pyridine-6-carbohydrazide Cl (C7), carbohydrazide (C6) C₁₅H₁₂ClN₅O Chlorophenyl group enhances lipophilicity; lower reactivity at C6 vs. C7
7-Bromoimidazo[1,2-a]pyridine-3-carboxylate Br (C7), ethyl ester (C3) C₁₀H₉BrN₂O₂ Bromine at C7 alters σ-hole magnitude; ester group improves solubility
3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine Br (C3), CF₃ (C7) C₇H₃BrF₃N₃ Trifluoromethyl group enhances metabolic stability; pyrimidine core

Key Observations :

  • Functional Group Impact : The carbohydrazide group at C7 facilitates condensation reactions, unlike ester or trifluoromethyl substituents, which prioritize electronic modulation over reactivity .

Table 2: Reactivity Profiles of Brominated Imidazo[1,2-a]pyridine Derivatives

Compound Name Reaction Type Yield (%) Key Findings Reference
This compound Pd-catalyzed amidation 75–90% Compatible with aryl amides; requires bulky phosphine ligands for efficiency
3-Bromoimidazo[1,2-a]pyridine Reductive dehalogenation 35% Forms parent imidazo[1,2-a]pyridine; competes with telesubstitution
3-Bromoimidazo[1,2-a]pyrazine Halogen bonding N/A Stronger σ-hole (Vmax = +34.5 kcal/mol) vs. pyridine analogs
6-Amino-8-phenyl-pyrido[1,2-a]pyrimidine-7-carbohydrazide Knoevenagel condensation 85% Higher yields due to rigid pyrimidine scaffold

Key Observations :

  • Cross-Coupling Efficiency: The target compound exhibits superior reactivity in palladium-catalyzed reactions compared to non-carbohydrazide analogs, likely due to the electron-withdrawing carbohydrazide group stabilizing intermediate complexes .
  • Competing Pathways : 3-Bromoimidazo[1,2-a]pyridine undergoes reductive dehalogenation (35% yield) rather than direct substitution, highlighting the challenges of β-excessive heteroaromatic systems .

Physicochemical and Spectroscopic Comparisons

Table 3: Spectroscopic Data for Selected Compounds

Compound Name IR (cm⁻¹) $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm) Reference
This compound 3324 (N–H), 1643 (C=O) 2.1 (s, CH₃), 7.3–8.2 (Ar–H) 110–165 (Ar–C), 165.8 (C=O)
7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde 1710 (C=O) 9.8 (s, CHO), 7.5–8.3 (Ar–H) 121–153 (Ar–C), 190.1 (C=O)
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate 1735 (C=O ester) 1.3 (t, CH₃), 4.3 (q, CH₂) 60–155 (Ar–C), 165.2 (C=O)

Key Observations :

  • Carbohydrazide vs. Ester : The target compound’s IR spectrum shows distinct N–H stretches (3324 cm⁻¹) and a lower C=O frequency (1643 cm⁻¹) compared to ester derivatives (1735 cm⁻¹), reflecting differences in hydrogen bonding .
  • Aldehyde Functionality : 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde exhibits a downfield-shifted aldehyde proton (δ 9.8 ppm) due to conjugation with the aromatic system .

Biological Activity

3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fused imidazo-pyridine ring system with a bromine atom at the 3-position and a carbohydrazide group at the 7-position. This unique structure allows it to interact with various biological targets, making it a valuable scaffold in drug development.

Target Interactions

This compound primarily interacts with enzymes and receptors in the body. Its mechanism of action includes:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, which may play a role in various biochemical pathways.
  • Receptor Modulation : It can modulate receptor functions, influencing cellular responses.

Biochemical Pathways

The compound influences several biochemical pathways, including those related to apoptosis and cellular proliferation. Research indicates that derivatives of imidazo[1,2-a]pyridine can induce apoptosis in cancer cells, characterized by nuclear condensation and fragmentation at specific concentrations .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazo[1,2-a]pyridine derivatives, including this compound. Notably:

  • Antitubercular Activity : This compound has shown significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). For instance, some derivatives exhibited a minimum inhibitory concentration (MIC) as low as 0.07 μM against MDR-TB .
  • Antibacterial Properties : The compound has demonstrated effectiveness against various bacterial strains, including Klebsiella pneumoniae, with varying zones of inhibition (ZOI) depending on structural modifications .

Anticancer Activity

In vitro studies have indicated that this compound derivatives possess anticancer properties:

  • Cell Line Studies : Compounds derived from this scaffold have been tested against several cancer cell lines, such as MCF-7 (breast cancer) and PC-3 (prostate cancer), showing non-cytotoxic effects at higher concentrations .
  • Mechanisms of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of critical signaling pathways .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

StudyFindings
Demonstrated significant enzyme inhibition and potential as an anticancer agent.
Showed potent antitubercular activity with MIC values ranging from 0.07 to 0.14 μM against MDR-TB.
Reported effective antibacterial activity against Klebsiella pneumoniae, with ZOI measurements indicating strong potency.
Highlighted the non-cytotoxic nature of certain derivatives against human cell lines at therapeutic concentrations.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

  • Bioavailability : Studies indicate good gastrointestinal absorption and the ability to cross the blood-brain barrier.
  • Toxicity Profile : Initial assessments show no acute toxicity in animal models at high doses (up to 2000 mg/kg) .

Q & A

Q. Why do solvent polarity and base choice critically impact chemoselectivity in C-C bond cleavage vs. cyclization?

  • Answer : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, favoring cyclization. Weak bases (e.g., NaHCO3) minimize deprotonation side reactions. In contrast, strong bases (e.g., LiHMDS) promote C-C cleavage via enolate formation, leading to amidation products .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide
Reactant of Route 2
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3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide

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